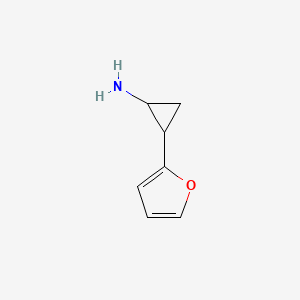

2-(Furan-2-yl)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHBYTUSHUITDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Furan 2 Yl Cyclopropan 1 Amine

Retrosynthetic Analysis of the 2-(Furan-2-yl)cyclopropan-1-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnections involve the carbon-carbon bonds of the cyclopropane (B1198618) ring and the carbon-nitrogen bond of the amine group.

A primary retrosynthetic disconnection breaks the C-N bond, suggesting an amine precursor and a 2-(furan-2-yl)cyclopropanecarboxylic acid or a related derivative. This approach would involve the formation of the cyclopropane ring first, followed by the introduction of the amine functionality.

Alternatively, a disconnection across the C1-C2 bond of the cyclopropane ring points towards an α,β-unsaturated furan (B31954) derivative and a suitable one-carbon component. This strategy would build the cyclopropane ring through a cyclopropanation reaction on a furan-containing alkene. A third approach could involve a disconnection of the C2-C(furan) bond, which might lead to a cyclopropyl (B3062369) intermediate that is subsequently coupled with a furan ring, though this is often a more challenging transformation.

Approaches to Cyclopropane Ring Formation

The formation of the cyclopropane ring is a critical step in the synthesis of the target molecule. Several established methods for cyclopropanation can be adapted for furan-containing substrates.

Carbene/Carbenoid Additions and Cyclopropanation Reactions

Carbene and carbenoid additions to alkenes are among the most common and effective methods for synthesizing cyclopropanes. wikipedia.orgfiveable.melibretexts.org These reactions involve the addition of a divalent carbon species to a double bond in a concerted or stepwise manner. fiveable.me

Diazo compounds, such as ethyl diazoacetate, serve as precursors to carbenes, which can then be transferred to an olefin. fiveable.me Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing these cyclopropanation reactions. acs.orgnih.gov For instance, the reaction of a furan-substituted alkene with a diazo compound in the presence of a rhodium(II) catalyst can lead to the formation of the desired cyclopropane ring. acs.org The choice of catalyst can influence the stereoselectivity of the reaction. acs.org While rhodium catalysts are often highly efficient, copper-based catalysts also find application in these transformations. nih.gov

Table 1: Examples of Catalysts in Furan Cyclopropanation

| Catalyst | Precursor | Notes |

| Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazo compounds | High efficiency and selectivity. acs.org |

| Copper catalysts (e.g., Cu(acac)₂) | Diazo compounds | Can result in complex mixtures if not optimized. thieme-connect.com |

| Cobalt(II) porphyrin complexes | Diazo compounds | Proceeds via a Co(III)-carbene radical intermediate. nih.gov |

It is important to note that the reaction of carbenes with the furan ring itself can be a competing process. acs.org However, by carefully selecting the substrate and reaction conditions, selective cyclopropanation of an exocyclic double bond can be achieved.

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. organicreactions.orgwikipedia.orgorganic-chemistry.org This reaction is known for its stereospecificity and compatibility with a wide range of functional groups. organicreactions.orgresearchgate.net An alkene substrate containing a furan moiety can be effectively cyclopropanated using Simmons-Smith conditions. researchgate.net The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react faster. organicreactions.orgresearchgate.net

Variants of the Simmons-Smith reaction have been developed to improve reactivity and selectivity. The Furukawa modification, which uses diethylzinc (B1219324) instead of the zinc-copper couple, can increase the reactivity of the system. wikipedia.org The presence of a directing group, such as a hydroxyl group, near the double bond can influence the stereochemical outcome of the reaction. organicreactions.orgresearchgate.net

Table 2: Comparison of Simmons-Smith Reaction Variants

| Reagent System | Description | Advantages |

| CH₂I₂ / Zn-Cu | The classic Simmons-Smith reagent. organicreactions.org | Stereospecific, good functional group tolerance. organicreactions.orgresearchgate.net |

| CH₂I₂ / Et₂Zn | Furukawa modification. wikipedia.org | Increased reactivity. wikipedia.org |

Michael Initiated Ring Closure (MIRC) Reactions

Michael Initiated Ring Closure (MIRC) reactions provide another powerful strategy for constructing cyclopropane rings. nih.govrsc.orgresearchgate.net This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, creating an enolate that then undergoes an intramolecular nucleophilic substitution to form the three-membered ring. nih.gov

For the synthesis of this compound, a suitable starting material would be a furan-substituted α,β-unsaturated ester or nitrile. The addition of a nucleophile, such as the anion of a malonate ester, would initiate the ring closure. Subsequent manipulation of the functional groups on the cyclopropane ring would be necessary to introduce the amine group. The MIRC approach is a versatile method for generating highly functionalized cyclopropanes. rsc.orgresearchgate.net

Olefin Functionalization Strategies

Direct functionalization of a furan-containing olefin can also lead to the desired cyclopropane structure. This can involve a variety of transformations that install the three-membered ring. For instance, palladium-catalyzed C-H activation followed by alkene insertion and annulation has been reported for the synthesis of cyclopropane derivatives. rsc.org While not specific to the target molecule, this type of strategy highlights the potential for developing novel methods for constructing the 2-(furan-2-yl)cyclopropane core.

Introduction of the Amine Functionality

The installation of a primary amine onto the cyclopropane ring is a critical step in the synthesis of this compound. Several classical and modern techniques can be employed to achieve this transformation, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. longdom.orgresearchgate.net In the context of synthesizing this compound, this strategy would typically commence with the precursor ketone, 2-(furan-2-yl)cyclopropan-1-one. The process involves the initial reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. rsc.org

The choice of reducing agent is crucial for the success of the reaction, with various hydrides offering different levels of reactivity and selectivity. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂ over a metal catalyst like Pd or Pt). longdom.org The reaction conditions can be optimized by adjusting the solvent, temperature, and pH to favor imine formation and subsequent reduction.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Mild, tolerant of many functional groups. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, non-toxic, effective for a wide range of substrates. | Can be sensitive to moisture. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C or PtO₂, various solvents | "Green" method, high yields. | Requires specialized pressure equipment, potential for furan ring reduction. mdpi.com |

Nitrile Reduction Pathways

An alternative route to the primary amine is through the reduction of a nitrile precursor, specifically 2-(furan-2-yl)cyclopropane-1-carbonitrile. This method is advantageous as nitriles can often be synthesized through well-established nucleophilic substitution or addition reactions. nih.gov The reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) is a robust transformation. However, for the direct formation of the -NH₂ group on the cyclopropane ring, the nitrile itself must be attached directly to the ring.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice, offering high reactivity and leading to excellent yields. Catalytic hydrogenation is another viable option, often employing catalysts like Raney Nickel or Rhodium under a hydrogen atmosphere. nih.gov

Table 2: Reagents for Nitrile Reduction

| Reagent | Typical Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Highly reactive, non-selective, requires anhydrous conditions and careful workup. |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Ethanol or Methanol | Milder conditions, suitable for industrial scale-up. |

| Sodium Borohydride (NaBH₄) with Catalyst | Methanol or Ethanol, CoCl₂ catalyst | Milder than LiAlH₄, more cost-effective. nih.gov |

Ammonia Surrogates in Primary Amine Synthesis

Directly using ammonia in amination reactions can be challenging due to its gaseous nature and the potential for over-alkylation. researchgate.netrsc.org Ammonia surrogates are reagents that contain a protected nitrogen atom, which can be introduced into a molecule and later deprotected to reveal the primary amine. chem960.com This approach offers better control and selectivity. rsc.org

For the synthesis of this compound, a suitable cyclopropyl electrophile (e.g., 2-(furan-2-yl)cyclopropyl bromide) would be reacted with an ammonia surrogate. One such surrogate is tritylamine (TrNH₂), where the bulky trityl group prevents over-alkylation. umich.edu Following the nucleophilic substitution, the trityl protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired primary amine. umich.edu Other surrogates, like phthalimide anion, are employed in methods such as the Gabriel synthesis. researchgate.netwikipedia.org

Gabriel Synthesis and Analogous Methods

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the polyalkylation issues common with direct amination. chemistrysteps.commasterorganicchemistry.com The process begins with the deprotonation of phthalimide to form the phthalimide anion, a potent nitrogen nucleophile. libretexts.org This anion then displaces a halide from a suitable substrate, in this case, a 2-(furan-2-yl)cyclopropyl halide, via an Sₙ2 reaction to form an N-alkylated phthalimide. chemistrysteps.com

The final and crucial step is the liberation of the primary amine from the phthalimide intermediate. This is traditionally achieved through acidic hydrolysis, though this can require harsh conditions. wikipedia.orgchemistrysteps.com A milder and more common alternative is the Ing-Manske procedure, which involves treatment with hydrazine (N₂H₄) in a refluxing solvent like ethanol. nrochemistry.com This reaction cleaves the N-alkylated phthalimide, releasing the primary amine and forming a stable phthalhydrazide precipitate, which can be easily filtered off. wikipedia.orgnrochemistry.com

Furan Ring Incorporation Strategies

The assembly of the core 2-(furan-2-yl)cyclopropane structure is a key challenge. Strategies often involve forming the C-C bond between a pre-existing furan ring and a cyclopropane precursor, or vice versa.

Coupling Reactions with Furan Precursors

Modern organometallic cross-coupling reactions provide powerful tools for forging the carbon-carbon bond between the furan and cyclopropane rings. These methods typically involve the reaction of a furan-containing organometallic reagent with a cyclopropyl electrophile, or a cyclopropyl organometallic reagent with a furan electrophile.

For instance, a Suzuki-Miyaura coupling could be employed, reacting furan-2-boronic acid with a suitable bromocyclopropane derivative in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its high functional group tolerance and generally mild conditions. Alternatively, other coupling reactions such as Stille (using an organotin reagent), Negishi (using an organozinc reagent), or Hiyama (using an organosilicon reagent) could also be adapted for this purpose, depending on the availability of the requisite precursors. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical to optimize the yield and prevent side reactions.

Table 3: Potential Cross-Coupling Strategies for Furan Ring Incorporation

| Reaction Name | Furan Precursor | Cyclopropane Precursor | Catalyst System |

| Suzuki-Miyaura | Furan-2-boronic acid | 1-Bromo-2-aminocyclopropane (protected) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille | 2-(Tributylstannyl)furan | 1-Iodo-2-aminocyclopropane (protected) | PdCl₂(PPh₃)₂ |

| Negishi | 2-Bromofuran | Cyclopropylzinc chloride (with protected amine) | Pd(dba)₂, ligand (e.g., SPhos) |

Functionalization of Furan-Substituted Precursors

The synthesis of this compound can be achieved through the strategic functionalization of precursors already containing the furan moiety. This approach leverages the known reactivity of the furan ring and its derivatives to construct the desired cyclopropylamine (B47189) structure. Key methodologies include cyclopropanation reactions of furan-containing alkenes and subsequent modification of functional groups to introduce the amine.

One common strategy involves the reaction of a furan-2-yl substituted α,β-unsaturated carbonyl compound with a cyclopropanating agent. For instance, the reaction of (E)-1-(furan-2-yl)prop-2-en-1-one with a sulfur ylide can generate a cyclopropyl ketone intermediate. This intermediate can then be converted to the corresponding amine via methods such as reductive amination. The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity in the cyclopropanation step.

Another approach involves the modification of furan-containing cyclopropanecarboxylic acids or their derivatives. These precursors can be synthesized through various methods, including the Simmons-Smith cyclopropanation of furan-2-yl acrylic esters. Once the cyclopropane ring is established, the carboxylic acid functionality can be converted to an amine group through procedures like the Curtius, Hofmann, or Schmidt rearrangements. Each of these rearrangements proceeds through a distinct isocyanate intermediate, which is then hydrolyzed to yield the primary amine.

Total Synthesis Approaches to this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent, making the enantioselective synthesis of this compound a critical area of research. Total synthesis approaches aim to construct the molecule from achiral or chiral starting materials, with a key focus on controlling the stereochemistry of the two chiral centers on the cyclopropane ring.

A prominent strategy for the asymmetric synthesis of this compound involves the use of chiral catalysts in the cyclopropanation step. Rhodium(II) and copper(I) complexes with chiral ligands have been successfully employed to catalyze the reaction of furan with diazo compounds, leading to the formation of enantioenriched cyclopropane derivatives. For example, the reaction of furan with ethyl diazoacetate in the presence of a chiral dirhodium carboxylate catalyst can afford the corresponding cyclopropanecarboxylate with high enantioselectivity. Subsequent conversion of the ester to the amine functionality, as described previously, yields the enantiomerically enriched target molecule.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze the addition of nucleophiles to furan-containing electrophiles, setting the stereochemistry of the cyclopropane ring.

Furthermore, biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as myoglobin variants, have been shown to catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity. rochester.edu While not yet specifically reported for this compound, this methodology holds significant promise for the sustainable production of its enantiomers.

Below is a table summarizing representative catalysts and their performance in the asymmetric cyclopropanation of furan derivatives, a key step in the enantioselective synthesis of the target compound.

| Catalyst | Ligand | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

| Rh₂(OAc)₄ | Chiral Carboxamidate | Furan / Diazoacetate | >95:5 | up to 98% |

| Cu(I)-BOX | Bis(oxazoline) | Furan / Diazoacetate | 90:10 | up to 95% |

| Chiral Thiourea | Amine-thiourea | Furyl-enone / Malonate | >99:1 | up to 99% |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters to maximize yield and minimize side products. For the synthesis of this compound, key variables that require careful tuning include the choice of catalyst, solvent, temperature, and reaction time.

In metal-catalyzed cyclopropanation reactions, the nature of the metal center and the electronic and steric properties of the ligand play a pivotal role. For instance, in rhodium-catalyzed reactions, ligands can be fine-tuned to enhance both the yield and the enantioselectivity of the transformation. Solvents also have a significant impact; non-polar solvents like dichloromethane or toluene are often preferred for these reactions to minimize side reactions.

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others may require heating or cooling to achieve optimal results. For example, in the Simmons-Smith cyclopropanation, the reaction is often performed at low temperatures to control the reactivity of the zinc carbenoid.

The concentration of reagents and the order of their addition can also influence the outcome of the reaction. High-throughput experimentation (HTE) techniques are increasingly being used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. purdue.edu

The following table provides an overview of how different reaction parameters can be optimized for key transformations in the synthesis of this compound.

| Reaction Step | Parameter to Optimize | Typical Conditions | Effect on Yield/Selectivity |

| Cyclopropanation | Catalyst/Ligand | Rh₂(OAc)₄, Cu(I)-BOX | Influences stereoselectivity and yield. |

| Solvent | Dichloromethane, Toluene | Affects solubility and catalyst activity. | |

| Temperature | 0 °C to reflux | Controls reaction rate and side reactions. | |

| Amine Formation | Rearrangement Method | Curtius, Hofmann | Choice of method depends on substrate. |

| (from Carboxylic Acid) | Reagents | DPPA, NaN₃ | Stoichiometry and purity are critical. |

| Temperature | Varies with method | Controls rate of rearrangement. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. The synthesis of this compound offers several opportunities for the application of these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Curtius and Hofmann rearrangements are generally considered to have good atom economy as the byproducts are typically small molecules like nitrogen gas.

Use of Renewable Feedstocks: The furan ring in the target molecule can be derived from biomass. Furfural (B47365), a key platform chemical produced from the dehydration of pentose sugars found in agricultural waste, can serve as a renewable starting material for the synthesis of furan-substituted precursors.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The application of rhodium, copper, and organocatalysts in the cyclopropanation step aligns with this principle, as small amounts of the catalyst can be used to generate large quantities of the product. Biocatalysis, using enzymes, represents an even greener approach due to the mild reaction conditions and high selectivity. rochester.edunih.gov

Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Efforts are being made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical carbon dioxide. Solvent-free reaction conditions are also being explored.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. The development of catalysts that are active under mild conditions is a key area of research in this context.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Stereochemical Investigations of 2 Furan 2 Yl Cyclopropan 1 Amine

Stereoisomerism and Chirality in 2-(Furan-2-yl)cyclopropan-1-amine

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers. Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of this compound. libretexts.org The spatial arrangement of the furan (B31954) and amine substituents on the cyclopropane (B1198618) ring determines the specific stereoisomer. libretexts.orgyoutube.com Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orgyoutube.com

Enantioselective Synthesis of this compound

The synthesis of specific enantiomers of this compound requires enantioselective methods that can control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Approaches

Chiral catalysts play a pivotal role in the enantioselective synthesis of cyclopropane-containing molecules. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Rhodium(II) Catalysis: Rhodium(II) complexes, particularly those with chiral ligands, have been effectively used in the asymmetric cyclopropanation of furans with diazo compounds. For instance, Rh₂(S-TCPTTL)₄ can catalyze the reaction between furan and ethyl diazoacetate to produce trans-cyclopropane derivatives with high enantioselectivity (up to 98% ee). smolecule.com These cyclopropane esters can then be converted to the corresponding amines. smolecule.com The catalyst's chiral ligands are crucial in controlling the stereochemistry of the cyclopropanation step.

Gold(I) Catalysis: Gold(I) catalysts have been employed for the cyclopropanation of furan-ynes. The mechanism involves the formation of a gold(I) carbene, which then undergoes cyclopropanation. smolecule.com The stereochemical outcome is influenced by the mode of attack of the N-oxide, initially favoring the Z-isomer which can then isomerize to the E-isomer. smolecule.com

Organocatalysis: An enantioselective organocatalytic strategy has been developed for the synthesis of related cyclopenta[b]benzofuran scaffolds. nih.gov This approach utilizes a combination of a Brønsted base and an N-heterocyclic carbene (NHC) to facilitate an intramolecular double cyclization, achieving excellent stereoselectivities. nih.gov

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com

While specific examples for the synthesis of this compound using chiral auxiliaries are not detailed in the provided search results, this is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com For instance, chiral oxazolidinones, developed by Evans, are widely used auxiliaries for stereoselective C-C bond formation. researchgate.net Similarly, camphor-derived auxiliaries have been effective in diastereoselective alkylations and Diels-Alder reactions. researchgate.net The general principle involves attaching a chiral auxiliary to a precursor molecule, performing the cyclopropanation reaction where the auxiliary directs the stereochemistry, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Resolution Techniques for Enantiopure this compound

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the amine. While a common technique, specific resolving agents for this compound are not specified in the provided results.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to produce a specific diastereomer of a product. This is particularly relevant for molecules with multiple stereocenters, like this compound.

Substrate-Controlled Diastereoselectivity

In substrate-controlled diastereoselective reactions, the existing stereochemistry of the substrate molecule influences the stereochemical outcome of the reaction. For the synthesis of this compound, this would involve using a starting material that already possesses a chiral center, which then directs the formation of the new stereocenters during the cyclopropanation step.

An example of a diastereoselective synthesis of related furan-containing compounds is the three-component reaction between alkynyl enones, aldehydes, and secondary amines catalyzed by indium. nih.gov This reaction produces highly substituted cyclopenta[c]furan derivatives with varying diastereomeric ratios depending on the steric bulk of the amine used. nih.gov For instance, less sterically hindered amines led to significantly improved diastereomeric ratios. nih.gov

Reagent-Controlled Diastereoselectivity

The diastereoselective synthesis of trans-2-substituted cyclopropylamines has been achieved with high selectivity. acs.org One notable method involves the reaction of α-chloroaldehydes with an amine in the presence of a zinc reagent. This process proceeds through the trapping of an electrophilic zinc homoenolate followed by ring closure to form the cyclopropylamine (B47189). acs.org A key observation in this methodology is the potential for cis/trans-isomerization of the cyclopropylamine product in the presence of zinc halide salts. This isomerization can be suppressed by the addition of a polar aprotic cosolvent, thereby preserving the desired trans diastereoselectivity. acs.org

Another approach to achieving diastereoselectivity involves the use of a chiral auxiliary or a chiral reagent that directs the stereochemical outcome of the reaction. For instance, in the synthesis of densely substituted cyclopropanes, the diastereoselectivity can be controlled through a formal nucleophilic substitution of bromocyclopropanes. mdpi.comnih.gov This method utilizes a chiral center within the cyclopropene (B1174273) intermediate to dictate the configuration of adjacent stereocenters. mdpi.comnih.gov

Furthermore, the choice of base and reaction conditions can significantly impact the diastereomeric ratio. In some syntheses, a cascade inter–intramolecular double Michael addition strategy has been employed to create highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While not directly involving this compound, this principle of controlling stereochemistry through reaction cascades is applicable to cyclopropane synthesis. The reaction of a curcumin (B1669340) derivative with an arylidenemalonate in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst led to the formation of functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org

The following table summarizes examples of reagent-controlled diastereoselective syntheses of substituted cyclopropanes, illustrating the types of reagents and the resulting diastereoselectivity.

| Reactants | Reagents/Catalyst | Product Type | Diastereoselectivity | Reference |

| α-Chloroaldehydes, Amines | Zinc reagent | trans-2-Substituted cyclopropylamines | High | acs.org |

| Chiral Bromocyclopropanes | Base, Nucleophile | Densely substituted cyclopropanes | High | mdpi.comnih.gov |

| Curcumins, Arylidenemalonates | aq. KOH, TBAB | Highly functionalized cyclohexanones | Complete in most cases | beilstein-journals.org |

Configurational Assignment Methodologies for this compound Stereoisomers

Determining the absolute and relative configuration of the stereoisomers of this compound is crucial for understanding its structure-activity relationships. A variety of sophisticated analytical techniques are employed for this purpose.

Advanced Spectroscopic Methods for Stereochemical Elucidation (e.g., Chiral NMR, VCD)

Advanced spectroscopic techniques are indispensable for elucidating the stereochemistry of chiral molecules like this compound. arxiv.org

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining the absolute configuration of chiral amines. frontiersin.orgethz.chresearchgate.net The reaction of a chiral amine with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), produces diastereomeric amides. ethz.chresearchgate.net The different spatial environments of the nuclei in these diastereomers lead to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration based on established models. frontiersin.org For instance, a novel method has been developed for assigning the absolute configuration of chiral primary amines by comparing the experimental and DFT-calculated ¹⁹F NMR chemical shift differences of their amides formed with two enantiomers of a chiral derivatizing agent. frontiersin.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgresearchgate.net This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, such as those based on density functional theory (DFT). wikipedia.orgnih.gov VCD is particularly useful for molecules in solution and can provide detailed conformational information. nih.gov It has been successfully applied to determine the enantiomeric excess of chiral compounds in the solid state as well. researchgate.netrsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nih.govic.ac.uk This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. The absolute configuration is typically determined using the anomalous dispersion of X-rays by the atoms in the crystal. While no specific crystal structure of this compound is available in the provided search results, the crystal structure of a related furan-containing compound, 1-(furan-2-yl)-2-(2H-indazol-2-yl)ethanone, has been reported, demonstrating the utility of this technique for furan derivatives. researchgate.net

The table below outlines the key features of these configurational assignment methodologies.

| Technique | Principle | Information Obtained | Requirements |

| Chiral NMR | Formation of diastereomers with a chiral derivatizing agent leads to distinct NMR signals. | Absolute configuration, Enantiomeric purity | Derivatizable functional group, Chiral derivatizing agent |

| VCD Spectroscopy | Differential absorption of left and right circularly polarized IR light. | Absolute configuration, Conformation in solution | Chiral molecule, Comparison with theoretical calculations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute and relative configuration | High-quality single crystal |

Chiral Chromatography Techniques

Chiral chromatography is a powerful method for the separation of enantiomers, which is a prerequisite for their individual characterization and use. nih.govgcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. nih.govunife.it

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and cyclodextrins. unife.itnih.gov The choice of CSP and the mobile phase conditions are critical for achieving successful enantioseparation. nih.gov For instance, polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds. unife.it Macrocyclic antibiotic-based CSPs are known for their stability and can be used in different separation modes. nih.gov

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for the analytical and preparative separation of enantiomers. unife.it Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, is another valuable technique for enantioseparation. nih.gov

The following table provides examples of chiral chromatography applications for the separation of chiral amines and related compounds.

| Analyte Type | Chiral Stationary Phase/Selector | Technique | Reference |

| Chiral drugs (e.g., azoles) | 4-chlorophenylcarbamate-β-CD bonded CSP | HPLC | nih.gov |

| Tropa alkaloids | Anionic cyclodextrins (e.g., sulfated β-CD) | Capillary Electrophoresis | nih.gov |

| β-blockers | Chiralpak IG-3 (amylose derivative) | HPLC | nih.gov |

Mechanistic Studies in the Synthesis and Transformations of 2 Furan 2 Yl Cyclopropan 1 Amine

Reaction Mechanism Elucidation of Key Synthetic Steps

The synthesis of 2-(furan-2-yl)cyclopropan-1-amine likely involves the cyclopropanation of a furan-containing substrate. The elucidation of the reaction mechanism for this key step would involve a combination of experimental and computational techniques to understand the nature of the intermediates and transition states.

One plausible synthetic route is the reaction of 2-vinylfuran with a carbene or carbenoid species, followed by the introduction or modification of the amine group. The mechanism of the cyclopropanation step is of particular interest. Depending on the reagents used, this could proceed through a concerted or a stepwise pathway. For instance, Simmons-Smith cyclopropanation would involve an organozinc carbenoid, while transition-metal catalyzed reactions with diazo compounds would proceed via a metal-carbene intermediate.

In the context of related furan (B31954) syntheses, mechanistic studies have shown the involvement of various intermediates. For example, the synthesis of polysubstituted furans can proceed through transition-metal catalyzed, transition metal-free, photochemical, and electrochemical approaches, each with its own plausible mechanistic insights. researchgate.net Some syntheses of furan-containing structures from cyclopropanes have been shown to proceed via a formal [4+1] reaction, involving steps like cyclopropanation and rearrangement. researchgate.net

Transition State Analysis in Cyclopropanation

The transition state in the cyclopropanation of 2-vinylfuran would be a critical point on the potential energy surface, dictating the stereochemical outcome and the reaction rate. Computational chemistry is a powerful tool for analyzing these transient structures.

For a metal-catalyzed cyclopropanation, the transition state would involve the metal-carbene complex approaching the double bond of the 2-vinylfuran. The geometry of this transition state, including the orientation of the furan ring and the incoming carbene, would determine the diastereoselectivity of the reaction. Factors such as steric hindrance from the furan ring and electronic interactions between the furan's π-system and the metal-carbene would play a significant role.

In related systems, such as the synthesis of ferrocene-appended furopyranones, mechanistic studies have indicated the involvement of a six-membered transition state. researchgate.net While not a direct analogue, this highlights the importance of considering cyclic transition states in reactions involving furan derivatives.

A hypothetical transition state for the cyclopropanation of 2-vinylfuran could be modeled to understand the preference for the formation of either the cis or trans isomer of the resulting cyclopropane (B1198618).

| Parameter | Hypothetical Value (Concerted Mechanism) | Hypothetical Value (Stepwise Mechanism) |

| Activation Energy (kcal/mol) | 15-25 | Lower for the first step, higher for the second |

| Key Bond Distances (Å) | C-C bonds forming simultaneously (e.g., 2.0-2.2 Å) | One C-C bond forms first, leading to a diradical or zwitterionic intermediate |

| Dihedral Angles | Dictate the approach of the carbene to the alkene | Can change significantly between the two transition states |

Stereochemical Outcomes and Reaction Pathways

The stereochemistry of this compound is a key aspect of its chemical character. The relative orientation of the furan and amine substituents on the cyclopropane ring (cis or trans) would significantly influence its biological activity and chemical properties.

The stereochemical outcome of the synthesis is determined by the reaction pathway. In a concerted cyclopropanation, the stereochemistry of the starting alkene is retained in the product. However, in a stepwise mechanism involving a diradical or zwitterionic intermediate, bond rotation can occur, leading to a mixture of stereoisomers.

The choice of catalyst and reaction conditions can be used to control the stereoselectivity. Chiral catalysts are often employed to induce enantioselectivity in cyclopropanation reactions, leading to the preferential formation of one enantiomer. The nature of the substituent on the nitrogen atom during the cyclopropanation (e.g., a protecting group) can also influence the stereochemical course of the reaction.

Kinetics of Reactions Involving this compound

Kinetic studies are essential for understanding the rate at which a reaction proceeds and for elucidating the reaction mechanism. For reactions involving this compound, such as N-acylation, N-alkylation, or reactions involving the furan ring, kinetic analysis would provide valuable information.

A typical kinetic experiment would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, concentration of reactants, catalyst loading). The data obtained could be used to determine the rate law, the rate constant, and the activation energy of the reaction.

For example, in the reaction of secondary alicyclic amines with S-2,4-dinitrophenyl 4-substituted thiobenzoates, Brønsted-type plots (log k vs. pKa of the amine) have been used to distinguish between stepwise and concerted mechanisms. nih.gov A similar approach could be applied to reactions of this compound to probe the mechanism of nucleophilic attack by the amine.

| Reaction Type | Hypothetical Rate Law | Factors Affecting Rate |

| N-Acylation | Rate = k[amine][acylating agent] | Steric hindrance around the amine, electronic nature of the acylating agent |

| Electrophilic Aromatic Substitution on Furan Ring | Rate = k[amine][electrophile] | Activating/deactivating nature of the cyclopropylamine (B47189) substituent, strength of the electrophile |

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. nih.gov In the study of this compound, isotopic labeling could be used to investigate the mechanism of its synthesis and subsequent transformations.

For instance, to confirm a proposed cyclopropanation mechanism, one could use a deuterated or ¹³C-labeled carbene precursor. The position of the isotopic label in the final product would reveal whether the reaction proceeded as expected.

In the context of furan chemistry, oxygen-17 labeling has been used to investigate rearrangements of furan-2,3-diones. iaea.orgdocumentsdelivered.com Similarly, if this compound were to undergo a rearrangement involving the furan ring, isotopic labeling of the furan oxygen could provide crucial mechanistic details.

Furthermore, isotopic labeling is instrumental in studying metabolic pathways. scripps.edu If this compound were a candidate for a biologically active molecule, its metabolism could be traced using isotopically labeled versions of the compound.

Computational Mechanistic Investigations of this compound Reactions

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. manchester.ac.uk For this compound, computational methods could be employed to:

Model reaction pathways: The potential energy surfaces for various possible reaction pathways in the synthesis and transformations of the molecule can be calculated to identify the most likely mechanism.

Characterize transition states: The geometries and energies of transition states can be determined, providing insights into the factors that control the reaction rate and selectivity.

Predict spectroscopic properties: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of intermediates and products.

Analyze electronic structure: The distribution of electron density and molecular orbitals can be analyzed to understand the reactivity of different parts of the molecule.

For example, computational studies on other furan-containing compounds have been used to understand their stability, geometry, and intermolecular interactions. manchester.ac.uk Similar studies on this compound would provide a detailed picture of its electronic properties and how they influence its reactivity.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Geometries, energies of reactants, products, and transition states; reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, prediction of UV-Vis spectra. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions, and bonding analysis. |

This table outlines common computational methods and the type of information they can provide for a mechanistic study of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Furan 2 Yl Cyclopropan 1 Amine

Conformational Analysis of the Cyclopropane (B1198618) and Furan (B31954) Moieties

The cyclopropane ring itself is a rigid triangular structure, but the substituents can adopt different orientations. chemistrysteps.com In the case of 2-(furan-2-yl)cyclopropan-1-amine, the furan and amine groups are attached to adjacent carbon atoms of the cyclopropane ring. The relative stereochemistry (cis or trans) of these substituents is a critical determinant of the molecule's conformation. Furthermore, the amine group's lone pair of electrons can interact with the cyclopropane ring's Walsh orbitals and the furan ring's π-system, leading to specific electronic and conformational effects. High-resolution spectroscopic techniques, such as those discussed in the following sections, coupled with computational modeling, are essential for characterizing these preferred conformations.

Recent studies on cyclopropylamine (B47189) have shown the presence of both trans and gauche conformers, which can be identified through their distinct rotational and rovibrational spectra. nih.gov This highlights the complexity of conformational analysis even in smaller, related molecules and underscores the need for detailed spectroscopic investigation for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. youtube.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring, the cyclopropane ring, and the amine group. The chemical shifts of the furan protons are characteristic of a 2-substituted furan, typically appearing in the aromatic region of the spectrum. The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, providing valuable information about their relative stereochemistry.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. docbrown.info The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, which can be used to deduce the symmetry of the molecule. docbrown.info The chemical shifts of the carbon atoms in the furan and cyclopropane rings are sensitive to their local electronic environment.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. These experiments spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal the connectivity between the protons on the cyclopropane ring and the adjacent furan proton, as well as couplings between the furan protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the chemical shifts of protons directly to the carbons to which they are attached. libretexts.org HSQC is crucial for assigning the carbon signals in the ¹³C NMR spectrum by correlating them with their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com HMBC is particularly useful for establishing the connectivity between different functional groups, for example, by showing correlations between the cyclopropane protons and the furan carbons, or between the furan protons and the cyclopropane carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. harvard.edu NOESY is a powerful tool for determining the three-dimensional structure and preferred conformation of the molecule in solution by identifying protons that are close to each other in space.

Through a combined analysis of these 2D NMR experiments, a detailed and unambiguous picture of the molecular structure of this compound can be constructed.

While solution-state NMR provides information about the average structure of a molecule in a particular solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their crystalline forms. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions in the solid state.

For this compound, ssNMR could be used to:

Characterize different polymorphs: If the compound exists in multiple crystalline forms, ssNMR can be used to identify and distinguish between them.

Determine the number of molecules in the asymmetric unit: The number of distinct resonances in the ssNMR spectrum can indicate the number of crystallographically independent molecules in the unit cell.

Probe intermolecular interactions: Changes in chemical shifts and the observation of intermolecular cross-peaks in 2D ssNMR experiments can provide information about hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance the sensitivity and resolution of ssNMR spectra of organic solids.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in this compound and probing its molecular structure. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups:

N-H stretching: The amine group will show one or two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: The C-H bonds of the furan and cyclopropane rings will give rise to absorption bands in the region of 3000-3150 cm⁻¹.

C=C and C-O stretching of the furan ring: The furan ring has characteristic stretching vibrations that typically appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net For furan itself, these ring stretching vibrations are observed around 1585, 1485, and 1380 cm⁻¹. researchgate.net

Cyclopropane ring vibrations: The cyclopropane ring has characteristic "ring breathing" and C-H bending vibrations that absorb in the fingerprint region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan and cyclopropane rings. Recent studies on furan have utilized high-resolution rotational Raman spectroscopy to determine its structure with high precision. researchgate.net

The combination of IR and Raman spectroscopy, often supported by computational calculations such as Density Functional Theory (DFT) which can predict vibrational frequencies, allows for a comprehensive assignment of the vibrational modes and a detailed characterization of the functional groups present in this compound. researchgate.netglobalresearchonline.net Differences in the vibrational spectra can also be used to distinguish between different polymorphic forms of the compound, as molecular packing in the crystal can affect the vibrational frequencies. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is first ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The nominal molecular weight of this compound (C₇H₉NO) is approximately 123.15 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Fragmentation Pathways:

Electron ionization (EI) is a common ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner. The analysis of these fragmentation patterns can provide valuable structural information. For this compound, some expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the cyclopropane ring and the furan ring, or the bond between the cyclopropane ring and the amine group.

Loss of the amine group: Fragmentation involving the loss of the -NH₂ group.

Ring opening of the cyclopropane ring: The strained cyclopropane ring may undergo ring opening upon ionization, leading to a variety of fragment ions.

Fragmentation of the furan ring: The furan ring can also undergo characteristic fragmentation, such as the loss of CO or CHO.

By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by selecting a specific ion and inducing its fragmentation. nih.gov

X-ray Diffraction Studies on this compound Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov While X-ray diffraction data for the parent compound this compound may not be readily available, studies on its derivatives can provide invaluable information about the preferred conformations and intermolecular interactions of the core structure.

By analyzing the crystal structures of derivatives, it is possible to deduce:

Bond lengths and angles: Precise measurements of the bond lengths and angles within the furan and cyclopropane rings, as well as the connecting bonds.

Conformation: The solid-state conformation of the molecule, including the relative orientation of the furan and cyclopropane rings.

Intermolecular interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking interactions between the furan rings of adjacent molecules. These interactions play a crucial role in determining the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopic methods are indispensable for characterizing the three-dimensional structure of chiral molecules like this compound. These techniques, which include electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are based on the differential absorption of left and right circularly polarized light. saschirality.orgacs.org This differential absorption, known as the CD effect, is unique to chiral molecules and provides a wealth of stereochemical information.

Electronic circular dichroism (ECD) spectroscopy is a highly sensitive technique for assessing the enantiomeric purity of a sample. Enantiomers, being non-superimposable mirror images, exhibit ECD spectra that are perfect mirror images of each other. nih.gov A pure sample of one enantiomer will show a specific CD spectrum, while its mirror-image counterpart will display a spectrum of equal magnitude but opposite sign at all wavelengths. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is chiroptically silent and will not produce a CD signal. chromatographytoday.com

For this compound, the enantiomeric excess (ee) of a sample can be quantified by measuring its CD signal at a specific wavelength (typically at a maximum or minimum of the CD band) and comparing it to the signal of an enantiomerically pure standard. The relationship between the magnitude of the CD signal and the enantiomeric excess is linear, allowing for the creation of a calibration curve. nih.gov

For instance, a hypothetical calibration curve could be generated by preparing samples with known enantiomeric excesses and measuring their ellipticity.

Table 1: Hypothetical Molar Ellipticity Data for Enantiomeric Purity Analysis of this compound

| Enantiomeric Excess (%) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max |

| 100 | +25.0 |

| 80 | +20.0 |

| 60 | +15.0 |

| 40 | +10.0 |

| 20 | +5.0 |

| 0 | 0.0 |

| -20 | -5.0 |

| -40 | -10.0 |

| -60 | -15.0 |

| -80 | -20.0 |

| -100 | -25.0 |

This linear relationship provides a rapid and accurate method for determining the enantiomeric composition of a sample. Furthermore, CD detectors can be coupled with high-performance liquid chromatography (HPLC) to provide real-time enantiomeric purity analysis of eluting fractions without the need for a chiral stationary phase, provided the enantiomers can be separated by other means. jascoch.comnih.gov

While ECD is useful for determining enantiomeric purity, assigning the absolute configuration (the actual spatial arrangement of atoms, e.g., R or S) requires a more sophisticated approach, often involving a combination of experimental measurements and computational chemistry. Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, has become a powerful tool for this purpose. nih.govresearchgate.net

The process for determining the absolute configuration of a molecule like this compound using VCD involves the following steps:

Experimental Measurement: The VCD spectrum of the chiral sample is recorded. This provides a detailed fingerprint of the molecule's vibrational transitions and their corresponding chiroptical responses.

Computational Modeling: A computational model of one enantiomer of the molecule (e.g., the (1R,2S)-enantiomer) is created. Due to the conformational flexibility of the furan ring and the cyclopropane substituents, a thorough conformational search is necessary to identify all low-energy conformers.

Spectrum Calculation: Using quantum mechanical methods, such as Density Functional Theory (DFT), the theoretical VCD spectrum for each significant conformer is calculated. nih.gov These individual spectra are then averaged, weighted by their predicted Boltzmann population, to generate the final theoretical VCD spectrum for the chosen enantiomer.

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. nih.gov If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

This comparison provides a high degree of confidence in the assignment of the absolute stereochemistry, which is crucial for understanding the molecule's biological activity and for quality control in pharmaceutical applications. nih.govyoutube.com

Computational and Theoretical Chemistry of 2 Furan 2 Yl Cyclopropan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(furan-2-yl)cyclopropan-1-amine at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. nih.gov The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com

For furan (B31954) and its derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. globalresearchonline.netresearchgate.net These calculations help in understanding the molecule's reactivity and stability. ekb.eg For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT that describe the molecule's ability to donate or accept electrons. ekb.egresearchgate.net

Table 1: Calculated Electronic Properties of Furan Derivatives using DFT

| Property | Furan | 2-Methylfuran | 2,5-Dimethylfuran |

| HOMO Energy (eV) | -6.87 | -6.54 | -6.21 |

| LUMO Energy (eV) | 0.87 | 0.98 | 1.09 |

| Energy Gap (eV) | 7.74 | 7.52 | 7.30 |

This table is generated based on data from studies on furan and its derivatives and illustrates the type of information obtained through DFT calculations. The exact values for this compound would require specific calculations.

Ab Initio Methods for Property Prediction

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. nih.gov These methods can be computationally intensive but offer high accuracy. For furan and its isomers, ab initio methods like the Gaussian-4 (G4) theory have been used to calculate thermodynamic properties such as enthalpy of formation with high precision. researchgate.net These calculations have shown furan to be the most stable isomer among the C4H4O group. researchgate.net

Ab initio methods are also employed to predict various molecular properties, including:

Geometric parameters: Bond lengths and angles.

Vibrational frequencies: Corresponding to infrared and Raman spectra. dntb.gov.ua

Spectroscopic constants: Such as rotational constants. researchgate.net

Conformational Landscape and Energy Minima Analysis

The three-dimensional structure of this compound is not rigid. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. nih.gov

For molecules containing a cyclopropane (B1198618) ring, such as analogs of phenylalanine, quantum mechanical methods have been used to investigate their conformational preferences. nih.gov These studies identify the minimum energy conformations and can predict the most likely shapes the molecule will adopt. nih.gov For this compound, the relative orientation of the furan ring and the amine group with respect to the cyclopropane ring would be the primary focus of such an analysis. The interactions between these functional groups will determine the most stable conformers.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netepstem.net Calculations for similar furan-containing compounds have shown good agreement between theoretical and experimental ¹H and ¹³C NMR spectra. epstem.netmdpi.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also performed using methods like DFT. globalresearchonline.netresearchgate.net The calculated frequencies can help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net For furan and its derivatives, characteristic vibrational modes, such as C-H and C=C stretching, have been successfully predicted. globalresearchonline.net

Table 2: Predicted Spectroscopic Data for a Furan Derivative

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | 178.5 ppm |

| ¹H NMR Chemical Shift (CHO) | 9.6 ppm |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ |

This table provides illustrative examples of predicted spectroscopic data for a furan derivative. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at their energy minima, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. psu.edu MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.

For systems involving furan-based polymers, reactive molecular dynamics simulations have been used to study their evolution at the molecular level. psu.edu For this compound, MD simulations could be used to:

Explore the conformational space and the transitions between different conformers. elifesciences.org

Simulate the molecule's behavior in different solvent environments.

Understand how the molecule might interact with other molecules or surfaces.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Structural Analogues (focus on structural features and chemical properties, excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with a specific property. nih.gov While often used for biological activity, QSAR can also be applied to chemical properties.

For analogues of this compound, QSAR models can be developed to predict properties based on various molecular descriptors. nih.gov These descriptors can be physicochemical properties like molar refractivity, molecular weight, and partition coefficient, or they can be derived from quantum chemical calculations. nih.gov

For example, a QSAR study on benzofuran (B130515) derivatives used descriptors to model their antioxidant activity. researchgate.net In the context of chemical properties, a QSAR model for structural analogues of this compound could be developed to predict parameters like solubility, stability, or chromatographic retention times based on their structural features.

Reaction Path Discovery and Transition State Search for Transformations Involving this compound

The computational exploration of reaction mechanisms for bifunctional molecules like this compound provides critical insights into their potential transformations. While direct computational studies on the reaction paths and transition states of this specific molecule are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical investigations of its constituent moieties: the cyclopropylamine (B47189) group and the furan ring. These studies form the basis for predicting the likely reactivity, reaction pathways, and associated transition states for the title compound.

The primary reactive centers in this compound are the strained cyclopropane ring, the nucleophilic amine group, and the dienic furan ring. Transformations can be anticipated to involve either the thermal or photochemical rearrangement of the cyclopropylamine unit or electrophilic attack and cycloaddition reactions at the furan ring.

Transformations Involving the Cyclopropylamine Moiety

Computational studies on the pyrolysis of cyclopropylamine have revealed that its thermal decomposition is a complex process involving ring-opening. conicet.gov.ar This proceeds via a stepwise mechanism, which can inform our understanding of the potential transformations of this compound. The initial and rate-determining step is the cleavage of a C-C bond in the three-membered ring. This can occur through competitive biradical and carbene mechanisms. conicet.gov.ar

For this compound, the presence of the furan substituent would likely influence the energetics of these pathways. A plausible reaction pathway would be the homolytic cleavage of the C-C bond distal to the furan and amino substituents, leading to a biradical intermediate. The stability of this biradical would be a key factor in determining the reaction rate.

| Intermediate Type | Description | Influencing Factors |

|---|---|---|

| Biradical | Formed by homolytic cleavage of a C-C bond in the cyclopropane ring. | Substituent effects on radical stability. |

| Carbene | A potential, though likely higher energy, pathway involving the extrusion of a group. | Reaction conditions (e.g., temperature). |

Transition state searches for such processes typically involve locating the saddle point on the potential energy surface corresponding to the C-C bond elongation and breaking. The activation energy for this step would be a critical parameter governing the thermal stability of the cyclopropane ring in this molecule.

Transformations Involving the Furan Moiety

The furan ring in this compound is susceptible to various transformations, including electrophilic substitution and cycloaddition reactions. numberanalytics.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions for furan and its derivatives. rsc.org

Furan Ring Opening:

DFT studies on the hydrogenation and ring-opening of furan on a Pd(111) surface have shown that the process is initiated by the cleavage of the O–αC bond. rsc.org This pathway is energetically more favorable than the cleavage of C–C bonds within the ring. rsc.org For this compound, a similar ring-opening mechanism could be envisioned, potentially catalyzed by acid or a transition metal. The transition state for this process would involve the elongation of the C-O bond and interaction with a catalytic species.

| Bond Cleavage Pathway | Energy Barrier (eV) |

|---|---|

| O–αC | 1.24 |

| αC–βC | 2.37 |

| βC–βC | 1.84 |

Diels-Alder Reactions:

Furan can act as a diene in Diels-Alder reactions. numberanalytics.com Computational studies have been employed to investigate the mechanism and stereoselectivity of such cycloadditions. The reaction of this compound with a dienophile would likely proceed through a concerted transition state, though the potential for a stepwise mechanism exists depending on the nature of the dienophile. The presence of the cyclopropylamine substituent at the 2-position of the furan ring would be expected to influence the facial selectivity of the cycloaddition.

Theoretical calculations would be crucial in determining the geometries of the endo and exo transition states and their corresponding activation energies, thereby predicting the stereochemical outcome of the reaction.

Reactivity and Derivatization of 2 Furan 2 Yl Cyclopropan 1 Amine

Transformations at the Amine Functionality

The primary amine group is a nucleophilic center and can readily participate in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

Acylation of the amine group on 2-(furan-2-yl)cyclopropan-1-amine can be achieved using acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid generated. Similarly, sulfonylation can be carried out with sulfonyl chlorides to produce the corresponding sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the amine.

Amidation and Urethane Formation

Amidation, the formation of an amide bond, is a crucial transformation. This can be accomplished by reacting the amine with a carboxylic acid in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBT). mdpi.com Microwave-assisted synthesis has been reported for the amidation of furan-containing amines, offering a rapid and efficient method. researchgate.net

Urethane formation involves the reaction of the amine with an isocyanate or a chloroformate. The reaction with isocyanates to form ureas is often catalyzed by cyclic amines. nih.gov Carbamates, which are esters of carbamic acid, are another class of compounds that can be formed from the amine and serve as important protecting groups. masterorganicchemistry.com

N-Alkylation and Quaternization

The primary amine can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. The quaternization process results in a permanently charged species.

Amine Protection and Deprotection Strategies

Due to the reactivity of the primary amine, it is often necessary to protect it during multi-step syntheses to prevent unwanted side reactions. cem.comorganic-chemistry.org Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com

The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal (deprotection). nih.govslideshare.net For instance, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com The Fmoc group is base-labile and can be removed with a mild base like piperidine. masterorganicchemistry.comorganic-chemistry.org The development of orthogonal protecting group strategies allows for the selective deprotection of one amine in the presence of others. organic-chemistry.org

Table 1: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and a boronic acid. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is advantageous as it can be performed at room temperature and is tolerant of air, unlike the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnrochemistry.com The reaction typically uses a copper(II) salt, such as copper(II) acetate, as the catalyst. organic-chemistry.orgst-andrews.ac.uk The scope of the Chan-Lam coupling is broad and includes the N-arylation of various amines. st-andrews.ac.uknih.gov

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system and can participate in various reactions, including electrophilic substitution and cycloadditions.